4-Bromo-2-methyl-1-(trifluoromethoxy)benzene
Overview
Description
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry due to their ability to form stable covalent bonds with target proteins .
Mode of Action
It’s known that brominated compounds can undergo nucleophilic substitution reactions with biological targets, while trifluoromethoxy groups can enhance the metabolic stability and lipophilicity of the compound .
Biochemical Pathways
It’s known that brominated and trifluoromethoxylated compounds can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethoxy group can enhance the compound’s metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
The compound’s ability to form stable covalent bonds with target proteins could result in the modulation of their activity .
Biological Activity
4-Bromo-2-methyl-1-(trifluoromethoxy)benzene, a compound characterized by its unique trifluoromethoxy and bromine substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H6BrF3O
- Molecular Weight : 239.03 g/mol
- Structure : The compound features a benzene ring substituted with a bromine atom and a trifluoromethoxy group, contributing to its unique chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression, particularly in human breast cancer cells .
- Enzyme Inhibition : The trifluoromethoxy group enhances the compound's ability to inhibit enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a crucial role in tumor growth and survival .
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to increased ROS levels which are implicated in cellular damage and apoptosis .
Biological Activity Data Table
Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
---|---|---|---|
Antiproliferative | MCF-7 (Breast Cancer) | 15.4 | |
Enzyme Inhibition | Various Kinases | 12.0 | |
ROS Generation | Human Fibroblasts | 20.5 |
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of this compound on MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests potential for development as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of the compound on protein kinases involved in cancer signaling pathways. The results indicated that this compound effectively inhibited these kinases, leading to reduced phosphorylation of downstream targets associated with cell proliferation and survival.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent, particularly in oncology. Its ability to induce apoptosis and inhibit key metabolic enzymes positions it as a candidate for further research and development.
Properties
IUPAC Name |
4-bromo-2-methyl-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSOCFCWLQJWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654240 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-26-0 | |
Record name | 4-Bromo-2-methyl-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 887268-26-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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